Acetylsalicylic anhydride
Overview
Description
Mechanism of Action
Target of Action
Acetylsalicylic anhydride, also known as Aspirin, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes , which are involved in inflammation, pain, and fever .
Mode of Action
Aspirin acts by acetylating the hydroxyl of a serine residue at the 530 amino acid position in the active site of the COX enzymes . This acetylation is irreversible, which distinguishes aspirin from other nonsteroidal anti-inflammatory drugs (NSAIDs) . The acetylation process inhibits the normal functioning of the COX enzymes, thereby suppressing the production of prostaglandins and thromboxanes .
Biochemical Pathways
The inhibition of COX enzymes by aspirin leads to a decrease in the production of prostaglandins and thromboxanes . Prostaglandins are involved in the mediation of inflammation and pain, while thromboxanes play a role in blood clotting . Therefore, the suppression of these biochemical pathways results in reduced inflammation, pain, and clotting .
Pharmacokinetics
Aspirin is quickly absorbed through the cell membrane in the acidic conditions of the stomach . The increased pH and larger surface area of the small intestine cause aspirin to be absorbed more slowly there . Aspirin is metabolized in the liver by CYP2C19 and possibly CYP3A, and some is also hydrolyzed to salicylate in the gut wall . The elimination half-life is dose-dependent; it is 2-3 hours for low doses (100 mg or less), and 15-30 hours for larger doses . Aspirin is excreted in the urine (80-100%), sweat, saliva, and feces .
Result of Action
The primary result of aspirin’s action is the reduction of inflammation, pain, and fever . It is used to treat various inflammatory conditions such as Kawasaki disease, pericarditis, and rheumatic fever . Aspirin also suppresses platelet aggregation, which helps prevent heart attacks, ischemic strokes, and blood clots in high-risk individuals .
Action Environment
The action of aspirin can be influenced by various environmental factors. For instance, the pH of the stomach and small intestine affects the absorption of aspirin . Additionally, the presence of other drugs, especially other NSAIDs or blood thinners, can increase the risk of bleeding . or in children with infections due to the risk of Reye syndrome.
Biochemical Analysis
Biochemical Properties
Acetylsalicylic anhydride interacts with various enzymes and proteins in the body. It binds to and acetylates serine residues in the active site of cyclooxygenase enzymes, leading to reduced production of prostaglandin . This in turn mediates the effect of reduced inflammation and pain in affected tissues .
Cellular Effects
This compound has a direct impact on various types of cells and cellular processes. It disrupts the production of prostaglandins throughout the body by targeting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . This leads to a reduction in inflammation, pain, and fever .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the cyclooxygenase (COX) enzymes. This compound acetylates the serine residue in the active site of the COX enzymes, which leads to a decrease in the production of prostaglandins . This results in the anti-inflammatory and analgesic effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is rapidly de-acetylated by esterases in human plasma, transforming into its primary metabolite, salicylic acid . This rapid transformation means that this compound has a very short half-life .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on mice, it was found that this compound directly inhibits various human endometrial stem cell functions related to regenerative capacity . These effects were observed in autophagy-competent mice but not in two different models of genetic autophagy deficiency .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is hydrolyzed in the plasma to salicylic acid . This metabolism occurs primarily by hepatic conjugation with glycin or glucuronic acid, each involving different metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed rapidly from the stomach and intestine by passive diffusion . Once inside the cells, it undergoes a hydrolysis reaction, where this compound reacts with water to break the ester bond and produce salicylic acid and acetic acid .
Subcellular Localization
It is known that this compound and its metabolites can be found in various compartments within the cell due to their ability to pass through biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitamin D3 can be synthesized through the photochemical conversion of 7-dehydrocholesterol, a compound found in the skin. This process involves the exposure of 7-dehydrocholesterol to ultraviolet B radiation, resulting in the formation of previtamin D3, which is then thermally isomerized to vitamin D3 .
Industrial Production Methods: Industrial production of vitamin D3 typically involves the extraction of 7-dehydrocholesterol from lanolin, a substance derived from sheep wool. The extracted 7-dehydrocholesterol is then subjected to ultraviolet B irradiation to produce vitamin D3. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Vitamin D3 undergoes several chemical reactions, including oxidation, reduction, and isomerization. One of the primary reactions is the hydroxylation of vitamin D3 in the liver to form 25-hydroxyvitamin D3, which is further hydroxylated in the kidneys to produce the biologically active form, 1,25-dihydroxyvitamin D3 .
Common Reagents and Conditions:
Oxidation: Vitamin D3 can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Isomerization: Thermal isomerization is a common method used to convert previtamin D3 to vitamin D3.
Major Products Formed:
1,25-Dihydroxyvitamin D3: The active form of vitamin D3, which plays a crucial role in calcium and phosphate homeostasis.
1-Hydroxyvitamin D3 and 1-Keto-vitamin D3: Degradation products formed during thermal and oxidative reactions.
Scientific Research Applications
Vitamin D3 has a wide range of scientific research applications across various fields:
Comparison with Similar Compounds
Vitamin D2 (Ergocalciferol): Found in plant sources and fortified foods.
1,25-Dihydroxyvitamin D3 (Calcitriol): The active form of vitamin D3.
25-Hydroxyvitamin D3 (Calcifediol): The primary circulating form of vitamin D3.
Vitamin D3’s unique ability to be synthesized in the skin and its higher potency compared to vitamin D2 make it a preferred choice for supplementation and therapeutic use .
Properties
IUPAC Name |
(2-acetyloxybenzoyl) 2-acetyloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-11(19)23-15-9-5-3-7-13(15)17(21)25-18(22)14-8-4-6-10-16(14)24-12(2)20/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWXYINGQXLWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163416 | |
Record name | Acetylsalicylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1466-82-6 | |
Record name | Acetylsalicylic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1466-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylsalicylic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylsalicylic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetylsalicylic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetylsalicylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetoxybenzoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPIRIN ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA5Z82RHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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